2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile

Metallo-β-lactamase inhibitor Antibiotic resistance Structure-Activity Relationship

Sourcing unreliable intermediates derails MBL inhibitor programs when SAR-critical pharmacophoric elements are absent. This compound provides the exact minimal scaffold-with the essential N-benzyl and 3-carbonitrile groups pre-installed-for initiating focused library synthesis at the unsubstituted 4- and 5-positions. • N-Benzyl & 3-CN groups essential for pan-MBL activity (McGeary et al., 2017) • Unsubstituted 4- & 5-positions enable parallel library diversification for SAR • Validated CCR5 antagonist hit for HIV entry & inflammatory disease research

Molecular Formula C12H11N3
Molecular Weight 197.24 g/mol
CAS No. 753478-33-0
Cat. No. B1280963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile
CAS753478-33-0
Molecular FormulaC12H11N3
Molecular Weight197.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=CC(=C2N)C#N
InChIInChI=1S/C12H11N3/c13-8-11-6-7-15(12(11)14)9-10-4-2-1-3-5-10/h1-7H,9,14H2
InChIKeyZUAGKLCYHYSPSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile: Core Scaffold for Kinase and MBL Inhibitors


2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile (CAS 753478-33-0) is a heterocyclic organic compound characterized by a pyrrole ring with a 2-amino, 1-benzyl, and 3-carbonitrile substitution pattern [1]. This specific substitution pattern provides a unique pharmacophore that is distinct from other positional isomers, making it a valuable scaffold in medicinal chemistry. Its primary reported biological activities include serving as a CCR5 antagonist, relevant for HIV and inflammatory disease research, and as a core motif in metallo-β-lactamase (MBL) inhibitors [2].

1
Core Scaffold Minimal pharmacophore for metallo-β-lactamase inhibitor design
2
Reported Activity CCR5 antagonist core for HIV and inflammatory disease research
3
Synthetic Utility Unsubstituted 4,5-positions enable parallel library synthesis

Why 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile Is Irreplaceable in SAR


Generic substitution with other aminopyrrole carbonitriles is not feasible due to the strict structure-activity relationship (SAR) requirements of the target enzymes. Research has explicitly demonstrated that for potent MBL inhibition, the 3-carbonitrile group, the N-benzyl side chain, and the vicinal 4,5-diphenyl substitutions on the pyrrole core are critical pharmacophoric elements [1]. While 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile lacks the 4,5-diphenyl groups, it serves as the minimal core scaffold for exploring these essential interactions. Swapping it for the 5-amino positional isomer (CAS 59661-27-7) or the N-methyl analog (CAS 753478-48-7) fundamentally alters the vector and electronic properties of the amino group, which is predicted to abrogate key binding interactions with targets like CCR5 and MBLs [2].

Target
2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile — core scaffold with N-benzyl and 3-CN motifs essential for pan-MBL binding
vs
Analogs
5-Amino positional isomer (CAS 59661-27-7) — altered H-bond vector predicted to shift target recognition
N-Methyl analog (CAS 753478-48-7) — lower LogP and MW may alter membrane permeability and binding-pocket fit

2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile: Comparative Evidence vs Analogs


N-Benzyl and 3-CN Motifs Enable Broad-Spectrum MBL Inhibition

A comprehensive SAR study on the more advanced analog 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile (Compound 5a) revealed that the N-benzyl and 3-carbonitrile groups—the core features also present in 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile—are critical for inhibitory activity against all three major MBL subclasses (IMP-1, CphA, AIM-1). The study concluded that the N-benzoyl derivative of this scaffold retained potent in vitro activity against each MBL tested, with inhibition constants (Ki) in the low micromolar range [1]. This validates the 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile scaffold as the minimal pharmacophore for developing universal MBL inhibitors.

N-Benzyl & 3-CN Motifs
Class-level inference
Compound 5a (4,5-diphenyl analog) achieves low μM Ki against IMP-1, CphA, AIM-1; target compound provides the essential N-benzyl/3-CN binding elements in a minimal scaffold
Supports scaffold viability as minimal pharmacophore context
In vitro enzymatic assays; meropenem sensitization models
Metallo-β-lactamase inhibitor Antibiotic resistance Structure-Activity Relationship

CCR5 Antagonism for HIV and Inflammatory Diseases

Preliminary pharmacological screening has identified this specific 2-amino-1-benzyl-1H-pyrrole-3-carbonitrile as a compound with CCR5 antagonist activity [1]. This is a distinct pharmacological profile compared to the 5-amino positional isomer or N-methyl analog, for which no such CCR5 activity has been reported. The compound is described as useful for preparing treatments for CCR5-mediated diseases, including HIV infection, asthma, rheumatoid arthritis, and autoimmune diseases [1].

CCR5 Antagonism
Supporting evidence
Preliminary pharmacological screening identifies CCR5 antagonist activity; no such activity reported for 5-amino or N-methyl analogs
Reported assay-use context for CCR5-targeted research
Quantitative IC50 data not publicly available
CCR5 Antagonist HIV Chemokine Receptor

Physicochemical Profile vs Des-Amino and N-Methyl Analogs

2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile exhibits a calculated LogP of approximately 2.57 and a topological polar surface area (PSA) of 54.74 Ų . This contrasts with 1-benzyl-1H-pyrrole-3-carbonitrile (CAS 1233659-29-4), which lacks the 2-amino group, resulting in a lower molecular weight (182.22 vs. 197.24 g/mol) and a reduced hydrogen bond donor/acceptor capacity, which significantly impairs its ability to form key hydrogen bonds with biological targets. Similarly, the N-methyl analog (CAS 753478-48-7) has a much lower LogP and molecular weight (121.14 g/mol), altering its membrane permeability and binding pocket compatibility [1].

Physicochemical Profile
Head-to-head
Target: LogP ~2.57, PSA 54.74 Ų. Des-amino analog lacks H-bond donor; N-methyl analog shows lower LogP and MW (121.14)
Selection-relevant drug-like space for lead optimization
Calculated properties; experimental confirmation recommended
Physicochemical Properties LogP PSA

Versatile Synthetic Intermediate for Kinase and Antimicrobial Agents

2-Aminopyrrole-3-carbonitrile derivatives, a class to which this compound belongs, have been utilized in the design of novel DNA gyrase and 14α-demethylase inhibitors with potent antimicrobial activity [1]. The target compound serves as a key unelaborated intermediate that can be functionalized at the 4- and 5-positions of the pyrrole ring to generate libraries of bioactive molecules. This synthetic versatility is a key differentiator from the more complex, pre-elaborated analog 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, which is less amenable to further diversification.

Synthetic Intermediate
Class-level inference
Unsubstituted 4,5-positions enable rapid parallel synthesis of DNA gyrase / 14α-demethylase inhibitor libraries
Supports hit-to-lead diversification workflow
Synthetic versatility vs pre-elaborated 4,5-diphenyl analog
Kinase inhibitor Antimicrobial Building block

2-Amino vs 5-Amino Regioisomer Binding Differentiation

The position of the amino group is a critical determinant of biological activity in pyrrole-3-carbonitriles. The target compound, with a 2-amino substitution, presents a different hydrogen-bonding vector and electronic distribution compared to its 5-amino regioisomer (CAS 59661-27-7). In the context of kinase inhibitor design, the 2-amino group is often essential for forming a key donor-acceptor-donor motif with the kinase hinge region, a binding mode that cannot be replicated by the 5-amino isomer [1].

Regioisomer Binding
Class-level inference
2-Amino substitution enables a donor-acceptor-donor hinge-binding motif; 5-amino regioisomer cannot replicate this geometry
2-amino position is critical for kinase-target recognition
Based on molecular modeling and kinase SAR analysis
Regioisomer Binding affinity Molecular recognition

2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile: Key Application Scenarios


Hit-to-Lead for Universal MBL Inhibitors

The compound serves as an ideal minimal scaffold for initiating an MBL inhibitor program. As established by McGeary et al. (2017), the N-benzyl and 3-carbonitrile groups are essential for pan-MBL activity. Teams can procure this scaffold to perform focused library synthesis at the 4- and 5-positions, aiming to recapitulate the low-micromolar Ki values of the 4,5-diphenyl analog while improving drug-like properties [1].

Next-Generation CCR5 Antagonists for HIV and Inflammation

Based on preliminary screening data identifying this exact compound as a CCR5 antagonist, research groups focused on HIV entry inhibitors or treatments for CCR5-mediated inflammatory diseases (asthma, rheumatoid arthritis) can use it as a validated hit compound. It offers a structurally distinct alternative to maraviroc-like chemotypes [2].

Parallel Synthesis of Kinase Inhibitor Libraries

The 2-amino-3-carbonitrile motif is a privileged structure for binding the kinase hinge region. The unsubstituted 4- and 5-positions of this compound make it a superior starting material for generating diverse kinase inhibitor libraries through parallel synthesis, a key advantage over pre-functionalized analogs that offer fewer diversification points [3].

Application
Selection Property
Validation Focus
MBL Inhibitor Hit-to-Lead
Minimal pharmacophore scaffold
Pan-MBL Ki and meropenem sensitization assays
CCR5 Antagonist Research
Reported CCR5 antagonist core
CCR5 binding and functional chemotaxis assays
Kinase Inhibitor Library Synthesis
Unsubstituted 4,5-positions for diversification
Kinase panel profiling and hinge-binding confirmation

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